molecular formula C7H6BrNO B11825086 4-Bromo-6-methylnicotinaldehyde

4-Bromo-6-methylnicotinaldehyde

Cat. No.: B11825086
M. Wt: 200.03 g/mol
InChI Key: BPFVLCHRDHHXLE-UHFFFAOYSA-N
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Description

6-Bromo-4-methylnicotinaldehyde (CAS 926294-07-7) is a substituted pyridine derivative with the molecular formula C₇H₆BrNO and a molecular weight of 200.035 g/mol . It is structurally characterized by a bromine atom at the 6-position, a methyl group at the 4-position, and an aldehyde functional group at the 3-position of the pyridine ring (SMILES: CC1=CC(=NC=C1C=O)Br) . The compound is commercially available with a purity of ≥95–97% and is typically supplied in quantities ranging from 100 mg to 5 g . Its primary applications include use as a building block in pharmaceutical synthesis and ligand design due to its reactive aldehyde group and halogen substituent, which facilitate cross-coupling reactions .

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

4-bromo-6-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H6BrNO/c1-5-2-7(8)6(4-10)3-9-5/h2-4H,1H3

InChI Key

BPFVLCHRDHHXLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-6-methylnicotinaldehyde can be synthesized through various methods. One common approach involves the bromination of 6-methylnicotinaldehyde using bromine in the presence of a suitable solvent such as acetic acid . The reaction typically proceeds under mild conditions, with the bromine selectively substituting the hydrogen atom at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methylnicotinaldehyde undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products vary depending on the substituent introduced.

    Oxidation Reactions: 4-Bromo-6-methylnicotinic acid.

    Reduction Reactions: 4-Bromo-6-methylnicotinalcohol.

Scientific Research Applications

4-Bromo-6-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine Ring) Key Properties
6-Bromo-4-methylnicotinaldehyde 926294-07-7 C₇H₆BrNO 200.035 6-Br, 4-CH₃, 3-CHO Purity: 97%; Soluble in DMSO
4-Bromo-6-chloronicotinaldehyde 1060805-64-2 C₆H₃BrClNO 220.45 4-Br, 6-Cl, 3-CHO LogP: 2.0; Higher lipophilicity
4-Amino-6-bromonicotinaldehyde 1060809-69-9 C₆H₅BrN₂O 201.02 4-NH₂, 6-Br, 3-CHO Polar; Enhanced hydrogen bonding
6-Chloro-4-methylnicotinaldehyde 867279-13-8 C₇H₆ClNO 155.58 6-Cl, 4-CH₃, 3-CHO Lower molecular weight
6-Bromo-4-chloronicotinaldehyde 1060811-24-6 C₆H₃BrClNO 220.45 6-Br, 4-Cl, 3-CHO Reactive toward nucleophiles
6-(4-Bromophenyl)nicotinaldehyde 113744-39-1 C₁₂H₈BrNO 262.10 6-(4-Br-C₆H₄), 3-CHO Extended π-system; bulkier

Reactivity and Functional Group Interactions

Halogen Substituents :

  • The bromine atom in 6-Bromo-4-methylnicotinaldehyde facilitates Suzuki-Miyaura coupling reactions, similar to its chloro analog (CAS 867279-13-8). However, bromine’s lower electronegativity compared to chlorine results in slower oxidative addition in cross-coupling reactions .
  • 4-Bromo-6-chloronicotinaldehyde (CAS 1060805-64-2) exhibits dual reactivity due to both Br and Cl substituents, enabling sequential functionalization .

Aldehyde Group: The aldehyde at the 3-position is critical for condensation reactions. In 4-Amino-6-bromonicotinaldehyde (CAS 1060809-69-9), the amino group enhances solubility in polar solvents (e.g., water or methanol) and stabilizes intermediates via intramolecular hydrogen bonding .

Steric and Electronic Effects: 6-(4-Bromophenyl)nicotinaldehyde (CAS 113744-39-1) has a bulky aryl group, reducing its reactivity in sterically hindered environments compared to the methyl-substituted analog .

Biological Activity

4-Bromo-6-methylnicotinaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : CHBrNO
  • Molecular Weight : 200.03 g/mol
  • Structural Features : The compound features a bromine atom at the fourth position and an aldehyde functional group at the sixth position of the nicotinaldehyde structure. This specific substitution pattern influences its reactivity and interaction with biological targets .

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain pathogenic microorganisms, potentially through enzyme inhibition .
  • Anticancer Properties : Its ability to interact with cellular receptors and inhibit specific enzymes positions it as a candidate for anticancer drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of pathogenic microorganisms,
AnticancerPotential to inhibit cancer cell proliferation,

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Notable pathways include:

  • Enzyme Inhibition : The compound may inhibit nicotinamidases, which are crucial for NAD+ metabolism in various organisms, including pathogens like Borrelia burgdorferi and Brucella abortus . This inhibition could disrupt essential metabolic processes in these organisms.
  • Receptor Interactions : It may also interact with cellular receptors, leading to downstream effects that can alter cellular behavior, including apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Nicotinamidases :
    • A study demonstrated that nicotinamidases from various organisms are inhibited by nicotinaldehydes, including 4-Bromo-6-methylnicotinaldehyde. This inhibition was quantified usin

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